(R)-2-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride (R)-2-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 637020-68-9
VCID: VC2165847
InChI: InChI=1S/C12H14FNO2.ClH/c13-10-4-2-9(3-5-10)8-12(11(15)16)6-1-7-14-12;/h2-5,14H,1,6-8H2,(H,15,16);1H/t12-;/m1./s1
SMILES: C1CC(NC1)(CC2=CC=C(C=C2)F)C(=O)O.Cl
Molecular Formula: C12H15ClFNO2
Molecular Weight: 259.7 g/mol

(R)-2-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

CAS No.: 637020-68-9

Cat. No.: VC2165847

Molecular Formula: C12H15ClFNO2

Molecular Weight: 259.7 g/mol

* For research use only. Not for human or veterinary use.

(R)-2-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride - 637020-68-9

Specification

CAS No. 637020-68-9
Molecular Formula C12H15ClFNO2
Molecular Weight 259.7 g/mol
IUPAC Name (2R)-2-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C12H14FNO2.ClH/c13-10-4-2-9(3-5-10)8-12(11(15)16)6-1-7-14-12;/h2-5,14H,1,6-8H2,(H,15,16);1H/t12-;/m1./s1
Standard InChI Key XXKIVTMVJSAYSR-UTONKHPSSA-N
Isomeric SMILES C1C[C@@](NC1)(CC2=CC=C(C=C2)F)C(=O)O.Cl
SMILES C1CC(NC1)(CC2=CC=C(C=C2)F)C(=O)O.Cl
Canonical SMILES C1CC(NC1)(CC2=CC=C(C=C2)F)C(=O)O.Cl

Introduction

Chemical Properties and Structure

(R)-2-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound characterized by the following properties:

PropertyValue
CAS Number637020-68-9
Molecular FormulaC12H15ClFNO2
Molecular Weight259.7 g/mol
IUPAC Name(2R)-2-[(4-fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
InChIInChI=1S/C12H14FNO2.ClH/c13-10-4-2-9(3-5-10)8-12(11(15)16)6-1-7-14-12;/h2-5,14H,1,6-8H2,(H,15,16);1H/t12-;/m1./s1
InChIKeyXXKIVTMVJSAYSR-UTONKHPSSA-N

The structure features a pyrrolidine ring with a (R)-configuration at the 2-position, which is substituted with both a carboxylic acid group and a 4-fluorobenzyl group. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions, making it more amenable to various research applications. The presence of the fluorine atom on the benzyl group contributes to the compound's unique properties and potential pharmacological effects.

Stereochemistry and Isomerism

The (R) designation in the compound's name refers to the specific three-dimensional configuration at the chiral center (C-2 of the pyrrolidine ring). This stereochemistry is crucial for the compound's biological activity and potential applications. The stereoisomeric purity of this compound is essential for research purposes, as different enantiomers may exhibit vastly different biological properties.

Synthesis Methods

Several approaches can be employed for the synthesis of (R)-2-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, drawing from established methods for similar compounds in the literature.

Stereoselective Synthesis from Proline Derivatives

One potential synthetic route involves the alkylation of protected (R)-proline derivatives. This approach preserves the stereochemistry of the starting material while introducing the fluorobenzyl group . The synthesis can be accomplished through the following general steps:

  • Protection of the amine group of (R)-proline

  • Alkylation at the C-2 position using 4-fluorobenzyl halide

  • Deprotection of the amine group

  • Conversion to the hydrochloride salt

The reaction typically employs suitable solvents such as dimethylformamide (DMF), dimethylsulfoxide (DMSO), dichloromethane, or acetone. The presence of an appropriate base like carbonates, hydroxides, or organic bases such as trialkylamine facilitates the alkylation process .

Alternative Synthetic Approaches

Alternative methods may involve:

  • N-alkylation of proline derivatives followed by further functionalization

  • Reductive alkylation using appropriate aldehydes and reducing agents

  • Cyclization of properly substituted open-chain precursors

These reactions typically require careful control of conditions to maintain stereochemical integrity and prevent racemization . Temperature control is particularly important, with reactions preferably conducted below 100°C to minimize racemization. At approximately 50°C, racemization is practically eliminated, making this the optimal temperature for maintaining stereochemical purity .

Applications in Pharmaceutical Research

(R)-2-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride has several potential applications in the pharmaceutical domain.

Building Block in Drug Development

The compound serves as a valuable building block in pharmaceutical research, particularly for the development of compounds targeting specific receptors or enzymes. Its structural features make it suitable for incorporation into more complex molecules with potential therapeutic activity.

Peptide Synthesis

The compound may be utilized in peptide synthesis, where its unique structural properties can contribute to the development of peptides with enhanced pharmacological profiles. The presence of the fluorine atom can influence the lipophilicity, metabolic stability, and binding affinity of resulting peptides.

Related Compounds and Comparative Analysis

Understanding the properties and applications of (R)-2-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride benefits from comparison with related compounds.

Structural Analogs

Several compounds share structural similarities with (R)-2-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride, including:

CompoundKey Structural DifferencesCAS Number
(2S,4R)-4-(2-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochlorideDifferent stereochemistry and fluorine position (2-fluoro vs. 4-fluoro)1049733-29-0
(2S,4R)-4-(4-Fluorobenzyl)pyrrolidine-2-carboxylic acid hydrochlorideDifferent stereochemistry (2S,4R vs. R)1049733-41-6
(R)-2-(3-Phenylpropyl)pyrrolidine-2-carboxylic acid hydrochlorideContains a phenylpropyl group instead of fluorobenzyl1217792-29-4

These structural variations can significantly impact the compounds' chemical properties, biological activities, and potential applications .

Structure-Activity Relationships

The position of the fluorine atom on the benzyl group (ortho, meta, or para) can influence the compound's electronic properties, steric profile, and interaction with biological targets. Similarly, the specific stereochemistry at the chiral centers determines the three-dimensional orientation of functional groups, which is critical for molecular recognition and binding to receptors or enzymes.

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